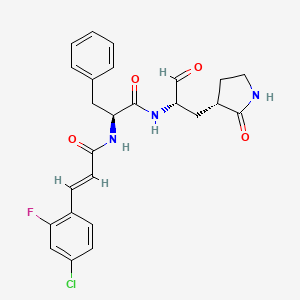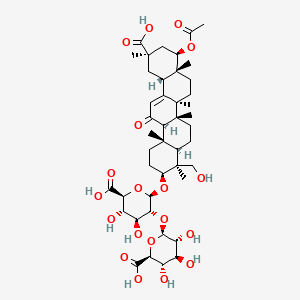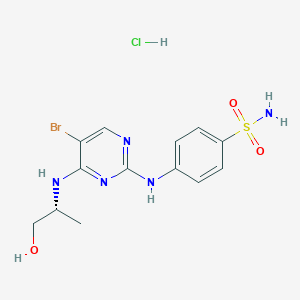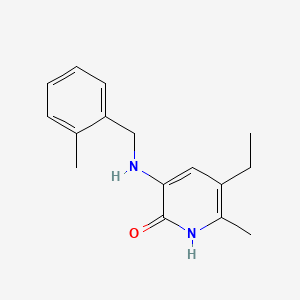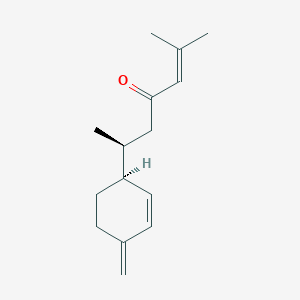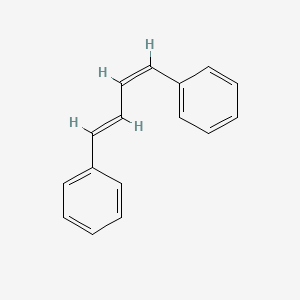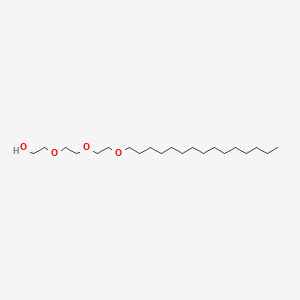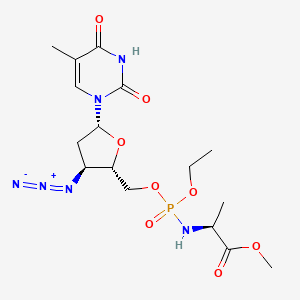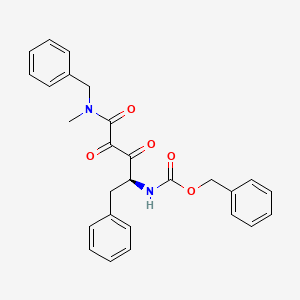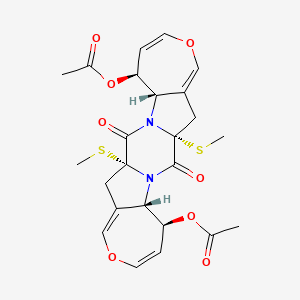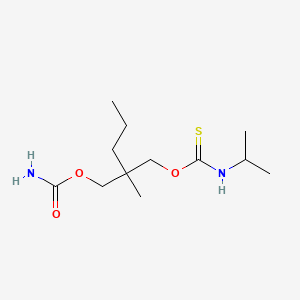
2-Methyl-2-propyl-1,3-propanediol carbamate isopropylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 2416674 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
The preparation of BRN 2416674 involves several synthetic routes and reaction conditions. One common method is the reaction of pinanone with hydrogen cyanide, followed by reduction to give the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
BRN 2416674 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, toluene, and chloroform, as well as catalysts like palladium and platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
BRN 2416674 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain biochemical reactions.
Medicine: It is being studied for its potential therapeutic effects in various medical conditions.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of BRN 2416674 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
BRN 2416674 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its use as a starting material in organic synthesis.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Used in various biological and chemical applications.
BRN 2416674 stands out due to its specific reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
91565-32-1 |
|---|---|
Formule moléculaire |
C12H24N2O3S |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
[2-methyl-2-(propan-2-ylcarbamothioyloxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C12H24N2O3S/c1-5-6-12(4,7-16-10(13)15)8-17-11(18)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,18) |
Clé InChI |
UHOHFAUYOZZDOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=S)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


